molecular formula C26H25N5O4 B2647878 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-74-5

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2647878
CAS RN: 896296-74-5
M. Wt: 471.517
InChI Key: AGKCHNAMKHIZPX-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Research Reagents

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the appropriate substituents.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl acetoacetate", "phenyl isocyanate", "methyl vinyl ketone", "methyl iodide", "sodium hydride", "palladium on carbon", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxyphenyl imidazole", "React 2,4-dimethoxyaniline with ethyl acetoacetate in the presence of phenyl isocyanate to form 2,4-dimethoxyphenyl imidazole.", "Step 2: Synthesis of 1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine", "React 2,4-dimethoxyphenyl imidazole with methyl vinyl ketone in the presence of sodium hydride to form 1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine.", "Step 3: Synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-2,4(3H,8H)-dione", "React 1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine with methyl iodide in the presence of palladium on carbon to form 8-methylimidazo[2,1-f]purine.", "React 8-methylimidazo[2,1-f]purine with acetic acid and sodium hydroxide to form 8-acetimidazo[2,1-f]purine.", "React 8-acetimidazo[2,1-f]purine with hydrochloric acid to form 8-chloroimidazo[2,1-f]purine.", "React 8-chloroimidazo[2,1-f]purine with sodium bicarbonate and 2,4-dimethoxyphenylamine to form 8-(2,4-dimethoxyphenyl)imidazo[2,1-f]purine.", "React 8-(2,4-dimethoxyphenyl)imidazo[2,1-f]purine with methyl iodide in the presence of palladium on carbon to form 8-(2,4-dimethoxyphenyl)-1-methylimidazo[2,1-f]purine.", "React 8-(2,4-dimethoxyphenyl)-1-methylimidazo[2,1-f]purine with sodium hydride and 2-methylallyl bromide to form 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine.", "React 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine with acetic acid and sodium hydroxide to form 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-2,4(3H,8H)-dione.", "Purify the compound using a mixture of ethyl acetate and hexane." ] }

CAS RN

896296-74-5

Product Name

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O4/c1-16(2)14-30-24(32)22-23(28(3)26(30)33)27-25-29(22)15-20(17-9-7-6-8-10-17)31(25)19-12-11-18(34-4)13-21(19)35-5/h6-13,15H,1,14H2,2-5H3

InChI Key

AGKCHNAMKHIZPX-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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